Ro 25-6981 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

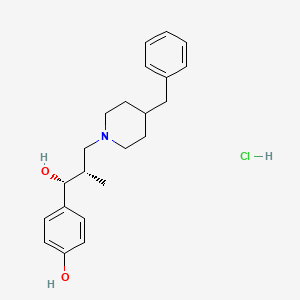

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTZWXWTQQOMSH-OTCZLQCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017559 |

Source

|

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919289-58-0 |

Source

|

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro 25-6981 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 25-6981 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective Antagonism of GluN2B-Containing NMDA Receptors

Ro 25-6981 hydrochloride is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a remarkable preference for receptors incorporating the GluN2B subunit.[1][2][3][4][5] Its mechanism of action is characterized as a non-competitive, activity-dependent blockade. This means that Ro 25-6981 binds to a site on the NMDA receptor that is distinct from the glutamate (B1630785) or glycine (B1666218) binding sites and that its inhibitory effect is more pronounced when the receptor is activated by its agonists.[3]

The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, is a heterotetrameric ion channel. The subunit composition of these receptors dictates their physiological and pharmacological properties. Ro 25-6981 exerts its effects by specifically targeting receptors containing the GluN2B subunit, leading to a reduction in calcium influx through the ion channel. This selective antagonism of GluN2B-containing NMDA receptors underlies its observed neuroprotective, anticonvulsant, and potential therapeutic effects in various neurological and psychiatric disorders.[2][5][6][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its binding affinity and inhibitory potency.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 0.009 µM (9 nM) | Cloned rat GluN1C/GluN2B receptors expressed in Xenopus oocytes | [2][3] |

| IC50 | 52 µM | Cloned rat GluN1C/GluN2A receptors expressed in Xenopus oocytes | [2][3] |

| Selectivity | >5000-fold | GluN2B vs. GluN2A | [3] |

| KD | 3 nM | [3H]Ro 25-6981 binding to rat brain membranes | [1] |

| Bmax | 1.6 pmol/mg of protein | [3H]Ro 25-6981 binding to rat brain membranes | [1] |

| IC50 (High-affinity) | 0.003 µM (3 nM) | Inhibition of [3H]MK-801 binding to rat forebrain membranes | [3] |

| IC50 (Low-affinity) | 149 µM | Inhibition of [3H]MK-801 binding to rat forebrain membranes | [3] |

Experimental Protocols

[3H]Ro 25-6981 Radioligand Binding Assay

This protocol outlines the methodology for a radioligand binding assay to determine the affinity and density of Ro 25-6981 binding sites in rat brain tissue.

Materials:

-

[3H]Ro 25-6981 (radioligand)

-

Unlabeled Ro 25-6981 (for non-specific binding determination)

-

Rat forebrain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Glass-fiber filters

-

Scintillation vials

-

Scintillation fluid

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect rat forebrains on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate volume of buffer to achieve a desired protein concentration.

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and various concentrations of the radioligand for saturation experiments.

-

Total Binding: Add a known amount of membrane protein, [3H]Ro 25-6981, and assay buffer to the tubes.

-

Non-specific Binding: Add the same components as for total binding, plus a high concentration of unlabeled Ro 25-6981 (e.g., 10 µM) to saturate the specific binding sites.

-

Incubate the tubes at a specific temperature (e.g., room temperature) for a predetermined time to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through glass-fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For saturation experiments, plot the specific binding against the concentration of [3H]Ro 25-6981 to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the use of TEVC to measure the inhibitory effect of Ro 25-6981 on NMDA receptor currents in Xenopus oocytes expressing specific NMDA receptor subunits.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GluN1 and GluN2 subunits (e.g., GluN1C, GluN2A, GluN2B)

-

Nuclease-free water

-

Microinjection apparatus

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes (filled with 3 M KCl)

-

Recording chamber

-

Perfusion system

-

Recording solution (e.g., containing NaCl, KCl, HEPES, CaCl2, BaCl2)

-

NMDA and glycine (agonists)

-

Ro 25-6981

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject a mixture of GluN1 and GluN2 subunit cRNAs into the cytoplasm of the oocytes.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and continuously perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Data Acquisition:

-

Apply NMDA and glycine to the oocyte via the perfusion system to elicit an inward current.

-

Record the baseline current in response to the agonists.

-

Apply different concentrations of Ro 25-6981 in the presence of the agonists.

-

Record the current at each concentration of Ro 25-6981.

-

Wash out the Ro 25-6981 to observe the recovery of the current.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at baseline and in the presence of each concentration of Ro 25-6981.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the concentration of Ro 25-6981 and fit the data to a concentration-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway of Ro 25-6981 Action

References

- 1. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 3. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Different action of a specific NR2B/NMDA antagonist Ro 25-6981 on cortical evoked potentials and epileptic afterdischarges in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiparkinsonian activity of Ro 25-6981, a NR2B subunit specific NMDA receptor antagonist, in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 25-6981 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-6981 hydrochloride is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for subtypes containing the GluN2B subunit. This subunit selectivity has positioned Ro 25-6981 as a critical pharmacological tool for elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. Furthermore, its neuroprotective properties have made it a subject of interest in the context of various neurological disorders. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including its mechanism of action, key quantitative data, and detailed experimental considerations.

Discovery and Mechanism of Action

Ro 25-6981 was identified as a highly potent and selective blocker of NMDA receptors containing the NR2B subunit.[1] It acts as a non-competitive antagonist, binding to a site on the GluN2B subunit that is distinct from the glutamate (B1630785) or glycine (B1666218) binding sites. This activity-dependent blockade is a key feature of its mechanism, meaning its inhibitory effect is more pronounced when the receptor is activated.[1]

The discovery of Ro 25-6981 provided researchers with a valuable tool to differentiate the functions of various NMDA receptor subtypes. Its high selectivity for GluN2B over GluN2A-containing receptors allows for the specific investigation of GluN2B-mediated synaptic plasticity and excitotoxicity.

Signaling Pathway

Ro 25-6981 exerts its effects by modulating the glutamatergic signaling pathway at the level of the NMDA receptor. The following diagram illustrates the simplified signaling cascade and the point of intervention for Ro 25-6981.

Caption: Inhibition of GluN2B-containing NMDA receptors by Ro 25-6981.

Quantitative Data

The potency and selectivity of Ro 25-6981 have been quantified in various in vitro assays. The following tables summarize key data from the literature.

Table 1: In Vitro Potency of Ro 25-6981

| Assay | Preparation | IC50 (µM) | Reference |

| [³H]-MK-801 Binding | Rat forebrain membranes (high-affinity site) | 0.003 | [1] |

| [³H]-MK-801 Binding | Rat forebrain membranes (low-affinity site) | 149 | [1] |

| NMDA Receptor Blockade | Recombinant NR1C/NR2B receptors (in Xenopus oocytes) | 0.009 | [1] |

| NMDA Receptor Blockade | Recombinant NR1C/NR2A receptors (in Xenopus oocytes) | 52 | [1] |

| Glutamate Toxicity Protection | Cultured cortical neurons | 0.4 | [1] |

| Oxygen-Glucose Deprivation Protection | Cultured cortical neurons | 0.04 | [1] |

Table 2: Selectivity Profile of Ro 25-6981

| Receptor/Channel | Activity | Comments | Reference |

| GluN2B vs. GluN2A | >5000-fold selectivity | Based on IC50 values in recombinant receptor assays. | [1] |

| Kainate/AMPA Receptors | No significant activity | Tested at concentrations showing maximal neuroprotection. | [2] |

| Na⁺ Channels | Weak activity | [1] | |

| Ca²⁺ Channels | Weak activity | [1] | |

| Sigma-1 Receptors | Binds with strong affinity | Ki value of 5.45 nM for human σ1 receptors. | [3] |

Synthesis of this compound

Retrosynthetic Analysis and Proposed Synthetic Workflow

A logical retrosynthetic disconnection of Ro 25-6981 suggests two key fragments: a substituted piperidine (B6355638) derivative and a chiral epoxide or a related electrophile derived from a substituted propiophenone (B1677668).

Caption: Retrosynthetic approach for Ro 25-6981.

The forward synthesis would likely involve the nucleophilic addition of 4-benzylpiperidine to a chiral epoxide derived from 4-hydroxypropiophenone. The stereochemistry of the final product is critical for its biological activity.

Experimental Protocols (Hypothetical)

The following protocols are illustrative of the key chemical transformations that would be involved in the synthesis of this compound. These are based on general methodologies for the synthesis of related compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of a Chiral α-Halogenated Propiophenone Derivative

-

Protection of the Phenolic Hydroxyl Group: To a solution of 4-hydroxypropiophenone in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃) and a protecting group precursor (e.g., benzyl (B1604629) bromide). Heat the reaction mixture to afford the protected propiophenone.

-

α-Bromination: Dissolve the protected propiophenone in a suitable solvent (e.g., diethyl ether, chloroform). Add a brominating agent (e.g., bromine or N-bromosuccinimide) and a catalytic amount of acid. Monitor the reaction by TLC until completion.

-

Asymmetric Reduction: The resulting α-bromoketone can be asymmetrically reduced using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand like (R)-2-methyl-CBS-oxazaborolidine) to introduce the desired stereochemistry at the hydroxyl group.

Step 2: Nucleophilic Substitution with 4-Benzylpiperidine

-

Reaction Setup: In a reaction vessel, dissolve the chiral α-bromo alcohol from Step 1 and 4-benzylpiperidine in a polar aprotic solvent (e.g., acetonitrile, DMF).

-

Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HBr generated during the reaction.

-

Heating: Heat the reaction mixture to facilitate the SN2 reaction. Monitor the progress by TLC or LC-MS.

-

Workup and Purification: After the reaction is complete, perform an aqueous workup to remove salts and excess reagents. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 3: Deprotection and Salt Formation

-

Deprotection: The protecting group on the phenolic hydroxyl is removed. For a benzyl group, this is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C).

-

Salt Formation: Dissolve the free base of Ro 25-6981 in a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of hydrochloric acid in the same solvent to precipitate Ro 25-6981 as its hydrochloride salt.

-

Isolation: The hydrochloride salt can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound remains a cornerstone tool for the investigation of GluN2B-containing NMDA receptor function. Its high potency and selectivity, coupled with its demonstrated neuroprotective effects, underscore its importance in neuroscience research. While the detailed synthesis is not widely published, established synthetic methodologies for related compounds provide a clear path for its preparation in a laboratory setting. This guide provides a foundational understanding of the discovery, mechanism of action, and synthetic strategy for this important pharmacological agent, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ro 25-6981 maleate salt (mM/ml), NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

The Intricate Dance of Structure and Activity: A Deep Dive into Ro 25-6981 Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Ro 25-6981 hydrochloride stands as a significant pharmacological tool and a lead compound in the quest for selective NMDA receptor modulators. Its high affinity and selectivity for the GluN2B subunit have made it a subject of intense research, paving the way for a deeper understanding of the structure-activity relationships (SAR) that govern the interaction of ligands with this critical receptor. This technical guide synthesizes key findings in the field, presenting a comprehensive overview of the SAR studies of Ro 25-6981 and its derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Quantitative Structure-Activity Relationship (SAR) Data

The exploration of the chemical space around the Ro 25-6981 scaffold has yielded a wealth of data, revealing the critical structural motifs required for potent and selective GluN2B antagonism. The following tables summarize the key findings from various studies, focusing on modifications of the core structure and their impact on binding affinity (Ki) and functional inhibition (IC50).

Table 1: Indazole Bioisosteres of Ro 25-6981

This series of compounds explores the replacement of the phenolic hydroxyl group of Ro 25-6981 with an indazole moiety, aiming to improve metabolic stability while retaining high affinity for the GluN2B subunit.[1][2]

| Compound | R | Stereochemistry | GluN2B Ki (nM)[1] | GluN2B IC50 (nM)[1] |

| Ro 25-6981 | OH | (αR,βS) | - | - |

| 10c | H | (1S,2S) | 50 | High Activity |

| 11c | H | (1R,2R) | 66 | Moderate Activity |

Note: The inhibitory activity was determined using two-electrode voltage clamp experiments. "High Activity" and "Moderate Activity" are qualitative descriptors from the source.

Table 2: Benzo[3]annulene-Based Analogs of Ro 25-6981

These conformationally restricted analogs of Ro 25-6981 provide insights into the optimal orientation of the pharmacophoric elements. The introduction of a nitro group at the 2-position of the benzo[3]annulene core surprisingly enhances GluN2B affinity.

| Compound | R | GluN2B Affinity (Ki in nM) |

| 7c | H | ~50-100 |

| 8c | NO2 | ~5-10 |

Note: The specific Ki values for these compounds were not provided in the abstract, but the fold-increase in affinity was highlighted.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the SAR studies of Ro 25-6981 and its analogs.

Radioligand Binding Assay for GluN2B Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound for the GluN2B subunit of the NMDA receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

[3H]Ro 25-6981 or [3H]ifenprodil (radioligand)

-

Membrane preparations from cells expressing recombinant human NMDA receptors (GluN1/GluN2B)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Test compounds (Ro 25-6981 analogs) at various concentrations

-

Non-specific binding control: 10 µM unlabeled Ro 25-6981 or ifenprodil

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Thaw the cell membrane preparations on ice.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound solution (or vehicle for total binding, or non-specific binding control), 50 µL of radioligand solution (e.g., 5 nM [3H]Ro 25-6981), and 50 µL of the membrane preparation (containing 50-100 µg of protein).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a liquid scintillation counter after an equilibration period.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This electrophysiological technique is used to measure the functional inhibition of NMDA receptor activity by test compounds.[4][5][6][7]

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GluN1 and GluN2B subunits

-

Oocyte incubation solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5, supplemented with 2.5 mM sodium pyruvate, 0.5 mM theophylline, and 50 µg/mL gentamycin.

-

Recording solution (Barth's solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4.

-

Agonists: Glutamate (B1630785) and Glycine (B1666218)

-

Test compounds (Ro 25-6981 analogs)

-

Two-electrode voltage-clamp setup with microelectrodes (filled with 3 M KCl)

Procedure:

-

Surgically remove oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to defolliculate them.

-

Inject each oocyte with approximately 50 nL of a solution containing the cRNAs for GluN1 and GluN2B subunits (e.g., at a 1:1 ratio).

-

Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two microelectrodes for voltage clamping (typically at -70 mV).

-

To elicit a current, apply a solution containing a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

-

Once a stable baseline current is established, co-apply the test compound at various concentrations with the agonists.

-

Measure the inhibition of the agonist-induced current by the test compound.

-

Construct a concentration-response curve and determine the IC50 value using non-linear regression analysis.

Visualizing the Core Concepts

To better illustrate the complex biological and experimental frameworks discussed, the following diagrams have been generated using the DOT language.

Caption: NMDA Receptor Signaling Pathway and Ro 25-6981 Inhibition.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for Two-Electrode Voltage-Clamp.

References

- 1. Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. ifsc.usp.br [ifsc.usp.br]

- 5. Inhibitory effects of antidepressants on NMDA-induced currents in Xenopus oocytes injected with rat brain RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the NR2B Subunit in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of synaptic plasticity, the cellular mechanism underlying learning and memory. Its function is intricately modulated by the composition of its subunits, with the NR2B subunit playing a particularly crucial and complex role. This technical guide provides an in-depth exploration of the function of the NR2B subunit in synaptic plasticity, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Function and Dichotomy in Synaptic Plasticity

The NR2B subunit is a critical component of the NMDA receptor, a glutamate-gated ion channel essential for excitatory synaptic transmission in the central nervous system.[1] The subunit composition of NMDA receptors, particularly the ratio of NR2A to NR2B subunits, dictates their biophysical and pharmacological properties, thereby influencing the direction and magnitude of synaptic plasticity.[1][2] A key theme that has emerged from extensive research is the differential involvement of NR2B-containing NMDA receptors in Long-Term Potentiation (LTP) and Long-Term Depression (LTD), the two primary forms of synaptic plasticity.

Generally, the activation of NR2B-containing NMDA receptors has been strongly linked to the induction of LTD.[3][4] Conversely, the role of NR2B in LTP is more nuanced and appears to be dependent on developmental stage, brain region, and the specific induction protocol used.[4][5][6][7][8] While some studies suggest NR2A-containing receptors are the primary drivers of LTP, others provide compelling evidence for the essential contribution of NR2B, particularly in younger animals and specific brain areas like the amygdala.[4][7][8]

Quantitative Insights into NR2B Function

The following tables summarize key quantitative findings from various studies, offering a comparative overview of the NR2B subunit's contribution to synaptic plasticity under different experimental conditions.

| Brain Region | Age/Condition | Plasticity Type | Effect of NR2B Antagonist (e.g., Ro 25-6981, Ifenprodil) | Key Finding | Reference |

| Perirhinal Cortex | Adult | LTD | Blocked | NR2B is required for de novo LTD. | [3] |

| Perirhinal Cortex | Adult | LTP | Not Blocked | NR2A, not NR2B, is required for LTP in this region. | [3] |

| Hippocampus (CA1) | 2-week old rat | LTP | Reduced by 45% (5 µM Ro 25-6981) | Both NR2A and NR2B contribute to LTP induction. | [5] |

| Hippocampus (CA1) | 2-week old rat | LTD | Unaffected (5 µM Ro 25-6981) | NR2B is not required for LTD in this preparation. | [5] |

| Hippocampal Slices (Organotypic) | Young (DIV 6-8) | LTP | Blocked | LTP is dependent on NR2B activation in young slices. | [1][4] |

| Hippocampal Slices (Organotypic) | Older (DIV 11-14) | LTP | Not Blocked | LTP becomes independent of NR2B channel activation with maturation. | [1][4] |

| Lateral Amygdala | Adult mouse | LTP | Significantly Reduced | NR2B significantly contributes to LTP induction. | [6][7] |

| Supraoptic Nucleus | Rat | LTP & LTD | Prevented (10 µM ifenprodil) | NR2B-containing receptors are implicated in both LTP and LTD. | [9] |

| Experimental Manipulation | Effect on NR2B | Impact on Synaptic Plasticity | Key Finding | Reference |

| Genetic Overexpression of NR2B | Increased NR2B levels | Enhanced LTP | Increased NR2B enhances synaptic potentiation. | [2][6][10] |

| RNAi Suppression of NR2B | Reduced NR2B protein | Blocked LTP | The structural presence of the NR2B subunit is necessary for LTP. | [4] |

| Disruption of NR2B/CaMKII Interaction | Impaired CaMKII activation | Deficits in LTP | The interaction between NR2B and CaMKII is crucial for LTP. | [10][11] |

| Disruption of NR2B/PSD-95 Interaction | Reduced synaptic NR2B levels | Impaired LTP, LTD unaffected | Synaptic localization of NR2B is critical for LTP induction. | [11] |

Signaling Pathways Involving the NR2B Subunit

The functional consequences of NR2B activation are mediated through a complex network of intracellular signaling cascades. The long cytoplasmic tail of the NR2B subunit serves as a scaffold for numerous signaling and adaptor proteins, thereby coupling NMDA receptor activation to downstream enzymatic activity and gene expression.

One of the most critical interactions is with Calcium/calmodulin-dependent protein kinase II (CaMKII).[10][11] Upon calcium influx through the NMDA receptor, CaMKII binds to the NR2B subunit, an interaction that is vital for its sustained activation and the subsequent phosphorylation of downstream targets, including AMPA receptors, ultimately leading to LTP.[10]

Another important pathway involves Src kinase, which can phosphorylate the NR2B subunit. This phosphorylation event can modulate NMDA receptor activity and is implicated in synaptic plasticity.[12] Furthermore, the trafficking and synaptic localization of NR2B-containing receptors are tightly regulated by motor proteins like KIF17, ensuring their proper delivery to dendritic spines.[6][13]

Below are Graphviz diagrams illustrating these key signaling pathways.

References

- 1. Importance of NR2A and NR2B subunit NMDARs in LTP and LTD | Ivory Research [ivoryresearch.com]

- 2. NR2B subunit in the prefrontal cortex: A double-edged sword for working memory function and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Roles of NR2A and NR2B-Containing NMDA Receptors in Cortical Long-Term Potentiation and Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Roles of NR2A and NR2B Cytoplasmic Tails in Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential roles of NR2A and NR2B-containing NMDA receptors in LTP and LTD in the CA1 region of two-week old rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasticity of NMDA receptor NR2B subunit in memory and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional contributions of synaptically localized NR2B subunits of the NMDA receptor to synaptic transmission and long-term potentiation in the adult mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. jneurosci.org [jneurosci.org]

- 11. Decreased NR2B Subunit Synaptic Levels Cause Impaired Long-Term Potentiation But Not Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Girdin Phosphorylation Is Crucial for Synaptic Plasticity and Memory: A Potential Role in the Interaction of BDNF/TrkB/Akt Signaling with NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KIF17 Dynamics and Regulation of NR2B Trafficking in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ro 25-6981 Hydrochloride for Studying NMDA Receptor Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a host of neurological and psychiatric disorders. The heterogeneity of NMDA receptors, arising from the assembly of different subunits (GluN1, GluN2A-D, and GluN3A-B), presents a significant challenge and an opportunity for targeted therapeutic intervention. Ro 25-6981 hydrochloride is a potent and highly selective antagonist of NMDA receptors containing the GluN2B (NR2B) subunit. Its exceptional selectivity makes it an invaluable pharmacological tool for elucidating the specific physiological and pathological roles of NR2B-containing NMDA receptors in the CNS. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use in key assays, and an exploration of the signaling pathways it modulates.

Pharmacological Profile of this compound

Ro 25-6981 acts as a non-competitive antagonist, binding to a site on the N-terminal domain of the NR2B subunit. This allosteric inhibition is activity-dependent, meaning its blocking effect is enhanced when the NMDA receptor is activated by its agonists, glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with NMDA receptors from in vitro studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Assay Type | Preparation | Radioligand | Parameter | Value (µM) | Reference |

| ³H-MK-801 Binding | Rat forebrain membranes | ³H-MK-801 | IC₅₀ (High-affinity site) | 0.003 | [1] |

| ³H-MK-801 Binding | Rat forebrain membranes | ³H-MK-801 | IC₅₀ (Low-affinity site) | 149 | [1] |

| ¹²⁵I-MK-801 Binding | Recombinant NR1a/NR2B receptors | ¹²⁵I-MK-801 | IC₅₀ | Not specified, but potent inhibition observed | |

| ¹²⁵I-MK-801 Binding | Recombinant NR1a/NR2A receptors | ¹²⁵I-MK-801 | IC₅₀ | > 52 (no significant inhibition) | [1] |

Table 2: Functional Inhibition of NMDA Receptor Subtypes by this compound

| Experimental System | Receptor Subunit Combination | Parameter | Value (µM) | Selectivity (NR2A/NR2B) | Reference |

| Xenopus oocytes | NR1C / NR2B | IC₅₀ | 0.009 | >5000-fold | [1] |

| Xenopus oocytes | NR1C / NR2A | IC₅₀ | 52 | [1] |

Table 3: Neuroprotective Effects of this compound in Cellular Assays

| Cell Type | Insult | Parameter | Value (µM) | Reference |

| Cultured cortical neurons | Glutamate (300 µM) toxicity | IC₅₀ | 0.4 | [1] |

| Cultured cortical neurons | Oxygen-glucose deprivation | IC₅₀ | 0.04 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study NMDA receptor function.

In Vitro Radioligand Binding Assay: ³H-MK-801 Competition

This protocol is designed to determine the binding affinity of this compound for the NMDA receptor ion channel, indirectly, by measuring its ability to inhibit the binding of the non-competitive channel blocker [³H]MK-801.

Materials:

-

Rat forebrains (excluding cerebellum)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]MK-801 (specific activity ~20-30 Ci/mmol)

-

This compound

-

Unlabeled MK-801 (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Polyethylenimine (PEI)

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat forebrains in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and centrifuging again. Repeat this wash step three times to remove endogenous glutamate and glycine.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Prepare assay tubes containing:

-

A fixed concentration of [³H]MK-801 (e.g., 5 nM).

-

Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁴ M).

-

For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

Add the prepared membrane protein (e.g., 0.2 mg).

-

Bring the final volume to 1 ml with Tris-HCl buffer.

-

-

Incubate the tubes at 25°C for 180 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI.

-

Wash the filters rapidly with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [³H]MK-801 binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of Ro 25-6981 that inhibits 50% of the specific [³H]MK-801 binding) using non-linear regression analysis.

-

Electrophysiology: Whole-Cell Patch-Clamp Recording in Cortical Neurons

This protocol describes the recording of NMDA receptor-mediated currents in cultured cortical neurons to assess the inhibitory effect of Ro 25-6981.

Materials:

-

Primary cortical neuron culture

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

-

NMDA and glycine stock solutions.

-

This compound stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

-

Borosilicate glass capillaries for patch pipettes.

Procedure:

-

Preparation:

-

Prepare external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a neuron.

-

Clamp the cell at a holding potential of -70 mV.

-

To isolate NMDA receptor currents, perform recordings in a low-magnesium external solution or at a depolarized holding potential (e.g., +40 mV) to relieve the magnesium block.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to evoke an NMDA receptor-mediated current.

-

After obtaining a stable baseline current, perfuse the chamber with a solution containing this compound at the desired concentration.

-

Continue to apply NMDA and glycine and record the current in the presence of the antagonist.

-

Wash out the antagonist to observe any recovery of the current.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents before, during, and after the application of Ro 25-6981.

-

Calculate the percentage of inhibition of the current by Ro 25-6981.

-

Construct a dose-response curve by testing a range of Ro 25-6981 concentrations to determine the IC₅₀.

-

Signaling Pathways Modulated by this compound

Blockade of NR2B-containing NMDA receptors with Ro 25-6981 has profound effects on downstream signaling cascades. While synaptic NR2A-containing receptors are often linked to pro-survival pathways, extrasynaptic NR2B-containing receptors are frequently associated with excitotoxicity and cell death pathways.

Key Downstream Signaling Events:

-

Calcium Influx: Ro 25-6981 directly reduces the influx of Ca²⁺ through NR2B-containing NMDA receptors. This is a primary mechanism of its neuroprotective effects, as excessive Ca²⁺ influx triggers excitotoxic cell death cascades.

-

ERK Pathway: The activation of extrasynaptic NR2B-containing NMDA receptors can lead to the inactivation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell survival and plasticity. By blocking these receptors, Ro 25-6981 can prevent ERK inactivation.

-

STEP (Striatal-Enriched protein Tyrosine Phosphatase): The large and sustained Ca²⁺ influx through NR2B-containing receptors can lead to the dephosphorylation and activation of STEP. Activated STEP, in turn, dephosphorylates and inactivates ERK. Ro 25-6981 can prevent this cascade by limiting the initial Ca²⁺ influx.

-

Pro-death Signaling: In pathological conditions like stroke, the overactivation of extrasynaptic NR2B receptors is linked to the activation of pro-death signaling pathways. Ro 25-6981 can mitigate this by selectively blocking these receptors.

Mandatory Visualizations

Diagram 1: NMDA Receptor Signaling and Inhibition by Ro 25-6981

Caption: Signaling pathway of the NMDA receptor and its inhibition by Ro 25-6981.

Diagram 2: Experimental Workflow for In Vivo Neuroprotection Study

Caption: A typical experimental workflow for an in vivo neuroprotection study using Ro 25-6981.

Conclusion

This compound is an indispensable tool for the selective investigation of NR2B-containing NMDA receptors. Its high potency and selectivity have enabled significant advances in our understanding of the distinct roles of NMDA receptor subtypes in both normal brain function and in the pathophysiology of a wide range of CNS disorders. The detailed protocols and information provided in this guide are intended to facilitate the effective use of Ro 25-6981 in future research, ultimately contributing to the development of novel and targeted therapies for neurological and psychiatric conditions.

References

The Role of Ro 25-6981 Hydrochloride in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 25-6981 hydrochloride is a potent and selective antagonist of the NMDA receptor, specifically targeting the GluN2B (formerly NR2B) subunit. This subunit specificity has positioned Ro 25-6981 as a critical tool in neuroscience research, particularly in the investigation of neuroprotective strategies against excitotoxic neuronal injury. Excitotoxicity, a pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key mechanism in various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This technical guide provides an in-depth overview of the core functionalities of this compound in neuroprotection assays, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data on the Neuroprotective Efficacy of Ro 25-6981

The neuroprotective effects of Ro 25-6981 have been quantified in various in vitro and in vivo models. The following tables summarize key data points, offering a comparative overview of its potency and efficacy.

| Assay Type | Model | Species | IC50 / Effective Concentration | Reference |

| NMDA Receptor Subtype Inhibition | Xenopus oocytes expressing recombinant NMDA receptors | Xenopus laevis | 0.009 µM (for NR1C/NR2B) vs. 52 µM (for NR1C/NR2A) | [1][2] |

| Glutamate-Induced Neurotoxicity | Primary cortical neurons | Rat | 0.4 µM | |

| Oxygen-Glucose Deprivation (OGD) | Primary cortical neurons | Rat | 0.04 µM | |

| Focal Ischemic Stroke | Transient Middle Cerebral Artery Occlusion (tMCAO) | Rat | 6 mg/kg (i.v.) | [3][4] |

Table 1: In Vitro and In Vivo Efficacy of Ro 25-6981 in Neuroprotection Assays. This table highlights the potent and selective inhibitory action of Ro 25-6981 on GluN2B-containing NMDA receptors and its corresponding neuroprotective efficacy in cellular and animal models of excitotoxicity and ischemia.

Core Signaling Pathways Modulated by Ro 25-6981

Ro 25-6981 exerts its neuroprotective effects by modulating specific downstream signaling cascades initiated by the activation of GluN2B-containing NMDA receptors. Overactivation of these receptors leads to excessive calcium (Ca2+) influx, triggering a cascade of detrimental events. Ro 25-6981, by blocking this initial influx, prevents the activation of these neurotoxic pathways.

GluN2B-Mediated Excitotoxicity Pathway

Overstimulation of GluN2B-containing NMDA receptors leads to a sustained increase in intracellular Ca2+, which activates several downstream death-promoting enzymes and signaling molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. US20130045991A1 - Neuroprotective modulation of nmda receptor subtype activities - Google Patents [patents.google.com]

The Role of Ro 25-6981 Hydrochloride in Modulating Long-Term Potentiation: A Technical Guide

For Immediate Release

This technical document provides an in-depth analysis of Ro 25-6981 hydrochloride, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B (formerly NR2B). It is intended for researchers, scientists, and professionals in drug development who are investigating synaptic plasticity, neuronal signaling, and therapeutic interventions for neurological and psychiatric disorders. This guide details the compound's mechanism of action, its complex effects on long-term potentiation (LTP), and the experimental protocols used to elucidate these effects.

Executive Summary

This compound is a critical pharmacological tool for dissecting the role of GluN2B-containing NMDA receptors in synaptic function. As an activity-dependent, non-competitive antagonist, it selectively inhibits ion flux through NMDA channels that include the GluN2B subunit, which are pivotal in mediating synaptic plasticity.[1][2][3] Research demonstrates that the effect of Ro 25-6981 on Long-Term Potentiation (LTP)—a cellular correlate of learning and memory—is highly nuanced. Its impact varies significantly depending on the experimental paradigm, including the brain region, the specific LTP induction protocol employed, and the physiological state of the model system. This guide synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways to provide a comprehensive resource for the scientific community.

Mechanism of Action: Selective Antagonism of GluN2B

Ro 25-6981 exerts its effects by binding to the interface of the GluN1/GluN2B amino-terminal domains.[4] This allosteric modulation reduces the probability of the ion channel opening in response to glutamate (B1630785) and glycine (B1666218) binding, thereby inhibiting the influx of Ca²⁺ into the postsynaptic neuron.[4] This mechanism is highly selective; the IC₅₀ value for inhibiting GluN1C/GluN2B receptors is approximately 0.009 µM, whereas for GluN1C/GluN2A receptors, it is around 52 µM, indicating a selectivity of over 5000-fold.[1][2] This specificity makes Ro 25-6981 an invaluable tool for isolating the functions of GluN2B-containing NMDA receptors from those containing other subunits like GluN2A.

The following diagram illustrates the signaling pathway of NMDA receptor activation and the specific point of intervention for Ro 25-6981.

Quantitative Effects on Long-Term Potentiation

The influence of Ro 25-6981 on LTP is not uniform. Studies have reported outcomes ranging from significant inhibition to no effect, largely dependent on the experimental conditions. The following table summarizes quantitative data from various studies.

| Concentration | Experimental Model & Brain Region | LTP Induction Protocol | Observed Effect on LTP | Reference |

| 0.5 - 1.0 mg/L (1.33 - 2.67 µM) | In vitro hippocampal slices (from rats with chronic visceral pain) | High-Frequency Stimulation (HFS) | Dose-dependent inhibition of facilitated LTP. | [5][6] |

| 3.0 µM | In vitro hippocampal slices (rat) | Spike-Timing Protocol | Suppressed LTP induction. | [7] |

| 3.0 µM | In vitro hippocampal slices (rat) | Pairing Protocol or 2-train HFS | No impact on LTP induction. | [7] |

| 6 and 10 mg/kg (i.p.) | In vivo (Sprague Dawley rats), Hippocampal SC-CA1 synapse | Theta Burst Stimulation (TBS) | Did not alter LTP magnitude. At 10 mg/kg, the rate of LTP degradation was faster. | [4] |

| 2.3 µg in 6 µl (i.c.v.) | In vivo (anesthetized adult rats under acute stress) | High-Frequency Stimulation (HFS) | Reversed stress-impaired LTP. | [8] |

| 5 µM or more | In vitro hippocampal slices (rat) | Tetanic Stimulation | Significant inhibition of LTP. | [9] |

| 1 µM | In vitro hippocampal slices (rat) | Tetanic Stimulation | No effect on LTP, but significantly reduced short-term potentiation (STP). | [9] |

Experimental Protocols

The divergent results necessitate a close examination of the methodologies used. Below are representative protocols for in vitro and in vivo electrophysiological studies.

In Vitro Hippocampal Slice Electrophysiology

This protocol is a synthesized representation for studying LTP at the Schaffer collateral-CA1 synapse.

-

Slice Preparation:

-

Anesthetize and decapitate a young adult rat (e.g., Sprague-Dawley).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface or submerged chamber with continuously perfused, oxygenated aCSF at 30-32°C for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Place a slice in the recording chamber, perfused with aCSF.

-

Position a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

Drug Application & LTP Induction:

-

Switch the perfusion to aCSF containing this compound at the desired concentration (e.g., 3 µM) and allow it to equilibrate for at least 20-30 minutes.

-

Induce LTP using a specific protocol, for example:

-

Continue to record the fEPSP slope and amplitude for at least 60 minutes post-induction.

-

The following diagram illustrates this experimental workflow.

In Vivo Electrophysiology

This protocol represents a typical setup for studying LTP in anesthetized rats.

-

Animal Preparation:

-

Anesthetize a rat (e.g., Sprague-Dawley) with urethane (B1682113) or another suitable anesthetic.

-

Mount the animal in a stereotaxic frame. Monitor and maintain body temperature.

-

Perform a craniotomy to expose the skull over the hippocampus.

-

-

Electrode Implantation:

-

Lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the CA1 region using stereotaxic coordinates.

-

For intracerebroventricular (i.c.v.) drug administration, implant a guide cannula into a lateral ventricle.[8]

-

-

Drug Administration & Recording:

-

Administer Ro 25-6981 either intraperitoneally (i.p.) at a dose like 6-10 mg/kg, 30 minutes before LTP induction, or via i.c.v. infusion.[4][8]

-

Record baseline fEPSPs for a stable period.

-

Induce LTP using an appropriate in vivo protocol, such as Theta Burst Stimulation (TBS).[4]

-

Continue recording for several hours post-induction to monitor the stability of potentiation.

-

Discussion and Conclusion

The evidence strongly indicates that this compound is a potent and selective antagonist of GluN2B-containing NMDA receptors. Its effect on LTP is not a simple blockade but is highly dependent on the context of neuronal activity and the state of the network. The requirement of GluN2B for LTP induction appears to be protocol-dependent; protocols that generate faster Ca²⁺ transients may be more reliant on GluN2B.[10] For example, spike-timing dependent LTP is sensitive to Ro 25-6981, while LTP induced by some HFS or pairing protocols is not.[7]

Furthermore, in pathological or stress models, GluN2B's role may be altered. The finding that Ro 25-6981 can reverse stress-impaired LTP suggests that under certain conditions, GluN2B activity might be detrimental to plasticity, and its inhibition can be restorative.[8] Conversely, in chronic pain models where LTP is already facilitated, Ro 25-6981 normalizes this enhancement.[6]

For researchers and drug developers, these findings are critical. They underscore that targeting the GluN2B subunit may offer a therapeutic strategy that is state-dependent, potentially normalizing aberrant plasticity found in conditions like stress disorders or chronic pain without globally impairing physiological learning and memory processes. The choice of experimental model and plasticity induction protocol is paramount when evaluating the potential effects of GluN2B-targeting compounds. This guide provides the foundational knowledge required to design and interpret such critical experiments.

References

- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NMDARs Containing NR2B Subunit Do Not Contribute to the LTP Form of Hippocampal Plasticity: In Vivo Pharmacological Evidence in Rats | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hippocampal NR2B-containing NMDA receptors enhance long-term potentiation in rats with chronic visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction- and conditioning-protocol dependent involvement of NR2B-containing NMDA receptors in synaptic potentiation and contextual fear memory in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NR2B-containing N-methyl-D-aspartate subtype glutamate receptors regulate the acute stress effect on hippocampal long-term potentiation/long-term depression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasticity of NMDA receptor NR2B subunit in memory and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Ro 25-6981 Hydrochloride in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Ro 25-6981 hydrochloride, a selective antagonist of the NMDA receptor subunit GluN2B (formerly NR2B), in established animal models of Parkinson's disease (PD). The data herein summarizes its antiparkinsonian effects, both as a monotherapy and as an adjunct to levodopa (B1675098), and details the experimental methodologies utilized in these pivotal studies.

Core Findings and Data Presentation

Ro 25-6981 has demonstrated significant potential in alleviating motor deficits in rodent and primate models of Parkinson's disease. Its mechanism, centered on the modulation of overactive glutamatergic pathways in the dopamine-depleted striatum, offers a non-dopaminergic therapeutic strategy.

Monotherapy Effects of Ro 25-6981 in 6-OHDA-Lesioned Rats

The unilateral 6-hydroxydopamine (6-OHDA) lesion in rats is a widely used model that mimics the dopamine (B1211576) depletion in Parkinson's disease, leading to characteristic motor asymmetry. The data below summarizes the dose-dependent effect of Ro 25-6981 on contraversive rotations, a key indicator of antiparkinsonian activity in this model.

| Dose (mg/kg, i.p.) | Mean Contraversive Rotations (per minute) |

| Vehicle | Not specified |

| 0.39 | Not specified (start of dose-dependent increase) |

| 1.56 | Not specified |

| 3.125 | Not specified |

| 6.25 | Not specified |

| 12.5 | Not specified (peak effect) |

| Data synthesized from Löschmann et al. (2004) demonstrating a dose-dependent induction of contraversive rotations.[1] |

Adjunctive Therapy: Ro 25-6981 Potentiation of Levodopa in 6-OHDA-Lesioned Rats

Ro 25-6981 has been shown to enhance the therapeutic effects of levodopa (L-Dopa), the gold standard treatment for Parkinson's disease. The following table illustrates the synergistic effect of Ro 25-6981 in combination with L-Dopa on motor activity.

| Treatment | Mean Contraversive Rotations (total) |

| L-Dopa (25 mg/kg) + Vehicle | Not specified |

| L-Dopa (25 mg/kg) + Ro 25-6981 (dose not specified) | Significantly higher than L-Dopa alone |

| This combination therapy resulted in higher levels of contralateral rotation compared to single-drug administration.[2] |

Effects in MPTP-Treated Common Marmosets

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model offers a more complex representation of Parkinson's disease, with a broader range of parkinsonian symptoms.

| Treatment | Effect on Parkinsonian Symptoms |

| Ro 25-6981 | Reversal of parkinsonian symptoms |

| Ro 25-6981 + Levodopa | Potentiation of levodopa's action |

| While a significant trend towards improvement was observed with Ro 25-6981, statistical significance was not reached due to the small number of animals.[1] |

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Lesioned Rat Model

-

Animal Model : Male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia : Animals are anesthetized, typically with ketamine and xylazine.

-

Stereotaxic Surgery : The rat is placed in a stereotaxic frame. 6-OHDA is injected into the right ascending medial forebrain bundle.[3]

-

Post-Operative Care and Recovery : Animals are monitored for 3 weeks to allow for full recovery and lesion development.[3]

-

Lesion Confirmation : On day 21 post-surgery, rats are challenged with a low dose of apomorphine (B128758) (e.g., 0.05 mg/kg, s.c.). Animals exhibiting a robust contralateral rotational response (e.g., >90 rotations in 45 minutes) are included in the study, as this indicates a successful lesion (over 95% dopamine depletion).[2][3]

-

Drug Administration : this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.).

-

Behavioral Assessment (Rotational Behavior) : Following drug administration, rats are placed in automated rotometer bowls. The number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations are recorded for a defined period.

MPTP-Treated Primate Model

-

Animal Model : Common marmosets (Callithrix jacchus) are a frequently used non-human primate model.

-

Induction of Parkinsonism : Animals are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms. The specific dosing regimen can vary to produce either a full or partial lesion.

-

Behavioral Scoring : A standardized scoring system is used to assess the severity of parkinsonian symptoms, which may include changes in motor activity, posture, and akinesia.

-

Drug Administration : Ro 25-6981 is administered, and its effects on the parkinsonian score are evaluated.

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for Ro 25-6981 in the Parkinsonian Striatum

Caption: Ro 25-6981 mechanism of action in the striatum.

Experimental Workflow for Evaluating Ro 25-6981 in the 6-OHDA Rat Model

References

- 1. Antiparkinsonian activity of Ro 25-6981, a NR2B subunit specific NMDA receptor antagonist, in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Unprecedented Therapeutic Potential with a Combination of A2A/NR2B Receptor Antagonists as Observed in the 6-OHDA Lesioned Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]

Ro 25-6981 Hydrochloride: A Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing Ro 25-6981 hydrochloride as a pharmacological tool in the investigation of neuropathic pain. This document provides a detailed overview of its mechanism of action, quantitative data on its receptor affinity and efficacy, established experimental protocols for in vivo studies, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] Its high affinity and selectivity make it an invaluable tool for dissecting the role of GluN2B-containing NMDA receptors in the pathophysiology of various neurological disorders, including neuropathic pain.[3] Neuropathic pain arises from damage or dysfunction of the somatosensory nervous system and is characterized by allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response).[4] The NMDA receptor, a key player in synaptic plasticity and central sensitization, is critically implicated in the development and maintenance of neuropathic pain states.[5][6] By selectively blocking the GluN2B subunit, Ro 25-6981 allows researchers to investigate the specific contribution of this subunit to the aberrant neuronal excitability underlying neuropathic pain.

Mechanism of Action

Ro 25-6981 acts as a non-competitive antagonist at the NMDA receptor, binding to a site on the GluN2B subunit.[7] This binding is activity-dependent, meaning the antagonist has a higher affinity for the receptor when it is in an open or active state.[2][8] The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A, GluN2B, GluN2C, or GluN2D) dictates the receptor's pharmacological and biophysical properties.[9][10] In the context of neuropathic pain, the upregulation and sensitization of GluN2B-containing NMDA receptors in the spinal cord and higher brain centers are thought to contribute significantly to central sensitization.[4][11] Ro 25-6981's selective inhibition of these receptors helps to attenuate the excessive calcium influx and downstream signaling cascades that lead to heightened pain sensitivity.[12]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and inhibitory concentration across different experimental preparations.

| Parameter | Value | Subunit/Receptor | Preparation | Reference |

| IC50 | 0.003 µM | High-affinity site (³H-MK-801 binding) | Rat forebrain membranes | [8] |

| 149 µM | Low-affinity site (³H-MK-801 binding) | Rat forebrain membranes | [8] | |

| 0.009 µM | GluN1C/GluN2B | Xenopus oocytes | [2][8] | |

| 52 µM | GluN1C/GluN2A | Xenopus oocytes | [2][8] | |

| 0.4 µM | Glutamate-induced toxicity | Cultured cortical neurons | [8] | |

| 0.04 µM | Oxygen-glucose deprivation | Cultured cortical neurons | [8] | |

| Ki | 9 nM | GluN2B | Not specified | [13] |

| ED50 | 7.5 mg/kg, s.c. | Formalin-induced hyperalgesia | Rat | [14] |

| 5.7 mg/kg, s.c. | Carrageenan-induced hyperalgesia | Rat | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in neuropathic pain research.

Animal Models of Neuropathic Pain

4.1.1. Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat)

This model, originally described by Bennett and Xie, induces a peripheral mononeuropathy that mimics many features of clinical neuropathic pain.[15]

Procedure:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).[16]

-

Make a small incision at the mid-thigh level to expose the common sciatic nerve.[15]

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Loosely tie four chromic gut sutures (4-0 or 5-0) around the sciatic nerve with approximately 1 mm spacing between each ligature.[16][17] The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.

-

Close the muscle layer with sutures and the skin incision with wound clips or sutures.[15]

-

Allow the animal to recover for a minimum of 3-7 days before behavioral testing.[15]

4.1.2. Spared Nerve Injury (SNI) (Mouse)

The SNI model produces a robust and long-lasting mechanical allodynia by partially denervating the hind paw.[18][19]

Procedure:

-

Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).[20]

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[20]

-

Isolate the common peroneal and tibial nerves.[21]

-

Tightly ligate these two nerves with a silk suture (e.g., 5-0) and transect them distal to the ligation, removing a small section of the distal nerve stump.[22]

-

Take care to leave the sural nerve intact.[21]

-

Close the muscle and skin layers.

-

Allow a recovery period of at least 2 days before behavioral assessment.[18]

Behavioral Assessment of Neuropathic Pain

4.2.1. Mechanical Allodynia: Von Frey Test

This test measures the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the hind paw.[23]

Procedure:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-40 minutes.[23][24]

-

Use a set of calibrated von Frey filaments of increasing stiffness.[25]

-

Apply the filaments perpendicularly to the plantar surface of the paw, starting with a filament in the middle of the force range.[26]

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The "up-down" method is commonly used to determine the 50% withdrawal threshold.[25] If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.

-

The pattern of responses is used to calculate the 50% paw withdrawal threshold.

4.2.2. Thermal Hyperalgesia: Hargreaves Test

This test measures the latency of paw withdrawal from a radiant heat source.[27][28]

Procedure:

-

Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.[29]

-

Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.[30]

-

Activate the heat source and start a timer.

-

The timer stops automatically when the animal withdraws its paw.[29]

-

A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage.[29]

-

Perform multiple measurements for each paw, with a sufficient interval between stimuli.

Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of the NMDA receptor in neuropathic pain and the inhibitory effect of Ro 25-6981.

Caption: NMDA receptor signaling in neuropathic pain and Ro 25-6981 inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Ro 25-6981 in a neuropathic pain model.

Caption: Experimental workflow for preclinical evaluation of Ro 25-6981.

Conclusion

This compound is a critical pharmacological tool for investigating the role of the NMDA receptor GluN2B subunit in neuropathic pain. Its high selectivity allows for precise dissection of molecular pathways involved in central sensitization. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust preclinical studies aimed at understanding the mechanisms of neuropathic pain and developing novel therapeutic strategies. The provided visualizations offer a clear conceptual framework for the underlying signaling pathways and experimental procedures. As research in this field continues, Ro 25-6981 will undoubtedly remain a cornerstone for elucidating the complex neurobiology of chronic pain.

References

- 1. Targeting NMDA Receptors for Treatment of Neuropathic Pain [medscape.com]

- 2. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. tandfonline.com [tandfonline.com]

- 7. rcsb.org [rcsb.org]

- 8. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BDNF released during neuropathic pain potentiates NMDA receptors in primary afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PSD-95 in the anterior cingulate cortex contributes to neuropathic pain by interdependent activation with NR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 16. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 18. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]

- 19. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]

- 20. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 24. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]

- 25. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 27. Thermal nociception using a modified Hargreaves method in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 30. meliordiscovery.com [meliordiscovery.com]

Methodological & Application

Application Notes and Protocols for Ro 25-6981 Hydrochloride in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 25-6981 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2] This activity-dependent blockade makes it a valuable tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes within the central nervous system. In vivo studies in rodents have demonstrated its potential therapeutic effects in models of Parkinson's disease, epilepsy, pain, and depression.[1][3][4] These application notes provide a detailed overview of protocols for using this compound in rodent research.

Data Presentation: Quantitative Summary of In Vivo Rodent Studies

The following tables summarize the dosages and administration routes of Ro 25-6981 used in various rodent models.

Table 1: Ro 25-6981 Dosage and Administration in Rat Models

| Indication/Model | Strain | Administration Route | Dosage | Key Findings |

| Parkinson's Disease (6-OHDA lesion) | - | Intraperitoneal (i.p.) | 0.39-12.5 mg/kg | Dose-dependently induced contraversive rotations.[1] |

| Epilepsy (PTZ-induced seizures) | Infantile (P12) and Juvenile (P25) Wistar rats | Intraperitoneal (i.p.) | 1, 3, and 10 mg/kg | Showed anticonvulsant effects in infantile but not juvenile rats.[3][4] |

| Pain (Incision model) | - | Intrathecal | 800 µg | Produced significant analgesic effects and attenuated postoperative hyperalgesia.[1] |

| Depression (Zinc deficiency model) | - | Intraperitoneal (i.p.) | 10 mg/kg | Normalized depressive-like behaviors in the forced swim test and sucrose (B13894) intake test. |

| Behavioral Flexibility (Water maze) | - | Intraperitoneal (i.p.) | 10 mg/kg | Selectively impaired the early phase of spatial reversal learning.[5] |

| Methamphetamine Self-Administration | Male and Female rats | Intraperitoneal (i.p.) | 6 mg/kg | Investigated effects on extinction consolidation.[6] |

| Pain (Oxaliplatin-induced allodynia) | - | Intrathecal (i.t.) | 300 nmol | Significantly inhibited the reduction of paw withdrawal threshold.[7] |

Table 2: Ro 25-6981 Dosage and Administration in Mouse Models